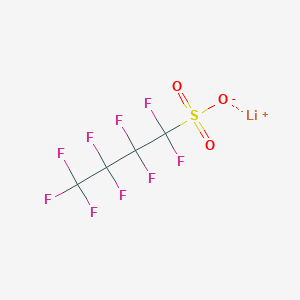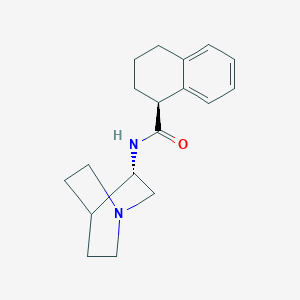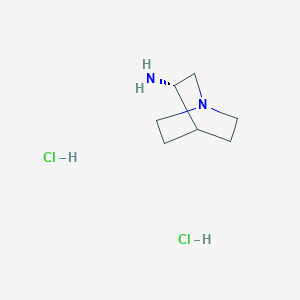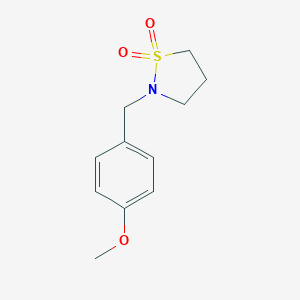
ドンリプタン塩酸塩
説明
ドンリトリプタン塩酸塩は、コードネームF-11356としても知られており、潜在的な偏頭痛治療薬として研究されていたトリプタン系薬物です。これは、5-HT1Bおよび5-HT1D受容体の高親和性、高効力アゴニストとして作用します。 有望な薬理学的プロファイルにもかかわらず、市販されることはありませんでした .
2. 製法
合成経路と反応条件: ドンリトリプタン塩酸塩の合成には、いくつかの重要なステップが含まれます。
セロトニンの保護: 最初のステップには、ジ-tert-ブチルジカルボネートによるセロトニンの保護が含まれ、カルバメート誘導体が生成されます。
縮合反応: この保護された化合物は、次にクロロアセチルピペラジンと縮合されます。クロロアセチルピペラジンは、4-(1-ピペラジニル)ベンゾニトリルとクロロアセチルクロリドを炭酸カルシウムの存在下で反応させることによって得られます。
工業生産方法: ドンリトリプタン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件を慎重に制御して、最終生成物の高収率と純度を確保することが含まれます .
反応の種類:
酸化: ドンリトリプタン塩酸塩は、特にインドール部分で酸化反応を受ける可能性があります。
還元: この化合物は、特定の条件下で還元される可能性がありますが、これはあまり一般的ではありません。
置換: ピペラジン環とインドール部分で特に置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は水酸化誘導体の生成につながる可能性があり、置換はさまざまな置換ピペラジンおよびインドール誘導体をもたらす可能性があります .
4. 科学研究への応用
化学: トリプタン系薬物の構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: 生物学的システムにおける5-HT1Bおよび5-HT1D受容体の役割を理解するための研究に使用されます。
医学: 市販されていませんが、選択的な血管収縮作用により、偏頭痛の治療における潜在的な用途について研究されてきました。
科学的研究の応用
Chemistry: It serves as a model compound for studying the structure-activity relationship of triptan drugs.
Biology: It is used in research to understand the role of 5-HT1B and 5-HT1D receptors in biological systems.
Medicine: Although not marketed, it has been investigated for its potential use in treating migraines due to its selective vasoconstrictive properties.
Industry: It is used in the development of new pharmacological agents targeting serotonin receptors.
作用機序
ドンリトリプタン塩酸塩は、主に5-HT1Bおよび5-HT1D受容体への作用を通じて効果を発揮します。これらの受容体において高親和性アゴニストとして作用し、カプサイシン誘発外頸動脈拡張の抑制と選択的な頸動脈収縮をもたらします。 このメカニズムは、潜在的な偏頭痛治療効果に関連しています .
類似化合物:
スマトリプタン: 別のトリプタン系薬物で、偏頭痛治療に使用されますが、受容体親和性と効力は異なります。
ナラトリプタン: ドンリトリプタン塩酸塩と似ていますが、半減期が長く、薬物動態プロファイルが異なります。
独自性: ドンリトリプタン塩酸塩は、5-HT1Bおよび5-HT1D受容体における高い固有活性が特徴で、トリプタン系薬物の中で最も強力な化合物の1つとなっています。 選択的な血管収縮作用も、他の類似化合物と区別する特徴です .
生化学分析
Biochemical Properties
Donitriptan hydrochloride interacts with 5-HT1B/1D receptors, showing high affinity and efficacy . The pKi values for these interactions are 9.4 and 9.3, respectively . These interactions play a crucial role in the biochemical reactions involving Donitriptan hydrochloride.
Cellular Effects
The effects of Donitriptan hydrochloride on cells are primarily mediated through its interactions with 5-HT1B/1D receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular effects of Donitriptan hydrochloride is currently limited.
Molecular Mechanism
Donitriptan hydrochloride exerts its effects at the molecular level through its interactions with 5-HT1B/1D receptors . It acts as a high-affinity, high-efficacy/near-full agonist of these receptors . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Dosage Effects in Animal Models
The effects of Donitriptan hydrochloride can vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Donitriptan hydrochloride involves several key steps:
Protection of Serotonin: The initial step involves the protection of serotonin with di-tert-butyl dicarbonate to form a carbamate derivative.
Condensation Reaction: This protected compound is then condensed with chloroacetyl piperazine, which is obtained by reacting 4-(1-piperazinyl)benzonitrile with chloroacetyl chloride in the presence of calcium carbonate.
Deprotection: The final step involves the deprotection of the intermediate compound using trifluoroacetic acid in toluene.
Industrial Production Methods: The industrial production of Donitriptan hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Donitriptan hydrochloride can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, especially at the piperazine ring and the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chloroacetyl chloride and ethyl chloroformate are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can yield various substituted piperazine and indole derivatives .
類似化合物との比較
Sumatriptan: Another triptan drug used for migraine treatment, but with different receptor affinity and efficacy.
Naratriptan: Similar to Donitriptan hydrochloride but with a longer half-life and different pharmacokinetic profile.
Rizatriptan: Another 5-HT1B/1D receptor agonist with a faster onset of action compared to Donitriptan hydrochloride.
Uniqueness: Donitriptan hydrochloride is unique due to its high intrinsic activity at the 5-HT1B and 5-HT1D receptors, making it one of the most potent compounds in the triptan series. Its selective vasoconstrictive properties also distinguish it from other similar compounds .
特性
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168973 | |
| Record name | F 11356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-68-9 | |
| Record name | Donitriptan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F 11356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170911-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONITRIPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)


![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)







